molecular formula C9H8O2 B12067868 2-Ethynyl-4-methoxy-phenol CAS No. 99299-73-7

2-Ethynyl-4-methoxy-phenol

Cat. No.: B12067868
CAS No.: 99299-73-7
M. Wt: 148.16 g/mol
InChI Key: XZEUTVRVSFCIKW-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-phenol is an organic compound with the molecular formula C9H8O2. It is a derivative of phenol, characterized by the presence of an ethynyl group at the second position and a methoxy group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methoxy-phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild, green, and highly efficient protocol, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxy-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of downstream pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

2-Ethynyl-4-methoxy-phenol can be compared with other similar compounds, such as:

The presence of the ethynyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds. This uniqueness contributes to its specific applications and reactivity in various chemical reactions .

Properties

CAS No.

99299-73-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethynyl-4-methoxyphenol

InChI

InChI=1S/C9H8O2/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6,10H,2H3

InChI Key

XZEUTVRVSFCIKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C#C

Origin of Product

United States

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